ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound is a highly substituted thienopyridine derivative characterized by a fused bicyclic thieno[2,3-c]pyridine core. Key structural features include:
- Ethyl carboxylate: At position 6, influencing solubility and metabolic stability.
Propriétés
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S2/c1-3-38-28(35)31-14-13-22-23(17-31)39-27(24(22)26(34)29-2)30-25(33)19-8-10-21(11-9-19)40(36,37)32-15-12-18-6-4-5-7-20(18)16-32/h4-11H,3,12-17H2,1-2H3,(H,29,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNYQKMEAGGLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural arrangement that combines various pharmacophores, suggesting a multifaceted mechanism of action.
Structural Overview
The compound consists of:
- A dihydroisoquinoline moiety , which is often associated with neuroactive properties.
- A sulfonamide group , known for its antibacterial and antitumor activities.
- A thieno[2,3-c]pyridine core , which has been linked to various biological effects including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The sulfonamide group can inhibit certain enzymes, while the dihydroisoquinoline moiety may engage in receptor binding. These interactions may alter cellular signaling pathways, leading to various therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido) have shown significant anticancer activity. For instance:
- Cell Proliferation Inhibition : Studies have demonstrated that related compounds can significantly decrease the proliferation of cancer cell lines at micromolar concentrations. The mechanism often involves cell cycle arrest and apoptosis induction .
- Selectivity : These compounds tend to exhibit higher cytotoxicity against cancer cells compared to normal cells, highlighting their potential as selective anticancer agents .
Neuroprotective Effects
The dihydroisoquinoline structure is often associated with neuroprotective effects:
- Neurotransmitter Modulation : This compound may influence neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases .
- Cognitive Enhancement : Some derivatives have been studied for their ability to enhance cognitive function in preclinical models .
Case Studies
Research Findings
Recent studies have focused on synthesizing and characterizing derivatives of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido) to explore their biological activities further:
- Synthesis Techniques : Various synthetic routes have been developed to optimize yield and purity, including the use of catalytic methods for more efficient production .
- Pharmacological Profiles : Preliminary pharmacological evaluations suggest that these compounds exhibit a range of activities from anti-inflammatory to antimicrobial properties .
Comparaison Avec Des Composés Similaires
Comparison with Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate (CAS 193537-14-3)
Structural Differences :
Functional Implications :
- The sulfonyl-benzamido group in the target compound may enhance binding affinity to sulfhydryl-containing enzymes or receptors compared to the simpler amino group in CAS 193537-14-3 .
- The Boc protection in CAS 193537-14-3 suggests utility in synthetic intermediates, whereas the ethyl carboxylate in the target compound may favor prodrug strategies.
Comparison with MFR-a and Methylofuran Derivatives
Key contrasts include:
- Backbone: MFR derivatives utilize furanose or glutamic acid linkages, whereas the target compound employs a rigid thienopyridine scaffold.
- Functional groups : MFR-a’s formyl group (critical for one-carbon transfer) is absent in the target compound, which instead prioritizes amide and carbamate functionalities.
Broader Context with Flavanol Monomers (e.g., Catechins)
Catechins (e.g., EGCG) and the target compound differ fundamentally:
Q & A
Q. What synthetic strategies are effective for constructing the thieno[2,3-c]pyridine core in this compound?
The thieno[2,3-c]pyridine scaffold can be synthesized via cyclization reactions using precursors like ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine carboxylates. For example, Biginelli-like multicomponent reactions (MCRs) involving aldehydes, thioureas, and β-ketoesters have been employed to form similar heterocyclic systems . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity. Post-synthetic modifications, such as sulfonylation of the dihydroisoquinoline moiety, require anhydrous conditions and catalysts like pyridine or DMAP to activate the sulfonyl chloride .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Analytical methods include:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI-MS with m/z accuracy <5 ppm) .
- Multinuclear NMR: Assign peaks for diagnostic protons (e.g., methylcarbamoyl NH at δ 6.5–7.0 ppm in DMSO-d6) and verify stereochemistry via NOESY .
- X-ray Crystallography: Resolve crystal structures to confirm bond lengths/angles, particularly for the sulfonamide and carbamoyl groups .
Q. What safety protocols are recommended for handling this compound during synthesis?
While specific safety data for this compound are limited, analogous sulfonamide-containing derivatives require:
- Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during sulfonylation).
- Waste disposal compliant with halogenated organic compound regulations .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structurally similar intermediates?
Contradictions often arise from solvent effects or dynamic processes (e.g., rotational isomerism in amides). Strategies include:
- Variable-Temperature NMR: Identify coalescence temperatures for exchanging protons (e.g., NH groups in carbamoyl moieties) .
- Computational Chemistry: Compare experimental / NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to validate assignments .
- Isotopic Labeling: Use -labeled methylcarbamoyl groups to simplify splitting patterns .
Q. What methodologies optimize the sulfonylation step to improve yield and reduce side reactions?
Key parameters:
- Catalyst Selection: Pyridine or DMAP enhances nucleophilicity of the dihydroisoquinoline amine .
- Solvent Optimization: Polar aprotic solvents (e.g., DCM, THF) favor sulfonyl chloride activation.
- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes di-sulfonylation byproducts .
- Reaction Monitoring: TLC (Rf 0.3–0.5 in ethyl acetate/hexane) or in-situ IR to track amine consumption .
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
SAR strategies include:
- Functional Group Variation: Replace the methylcarbamoyl group with urea or thiourea to assess hydrogen-bonding effects .
- Isosteric Replacement: Substitute the dihydrothienopyridine core with pyrazolo[3,4-d]pyrimidine to evaluate ring tension impacts .
- In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) and prioritize synthetic targets .
Q. What experimental designs (DoE) are suitable for optimizing reaction conditions in flow chemistry?
For continuous synthesis:
- Factorial Design: Vary residence time, temperature, and catalyst loading to map yield surfaces .
- Response Surface Methodology (RSM): Identify optimal parameters for sulfonylation (e.g., 40°C, 0.5 mL/min flow rate) .
- Process Analytical Technology (PAT): Integrate inline FTIR or UV-vis to monitor intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
